tert-Butyl 2-Butyl-2-methylpyrrolidine-1-acetate
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Overview
Description
tert-Butyl 2-Butyl-2-methylpyrrolidine-1-acetate: is an organic compound with the molecular formula C15H29NO2 and a molecular weight of 255.4 g/mol . It is a colorless to yellow liquid that is used in various chemical and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 2-Butyl-2-methylpyrrolidine-1-acetate typically involves the reaction of tert-butyl acetate with 2-butyl-2-methylpyrrolidine under controlled conditions. The reaction is carried out in the presence of a suitable catalyst and solvent to facilitate the esterification process .
Industrial Production Methods: Industrial production of this compound involves large-scale esterification reactions using high-purity starting materials and optimized reaction conditions to ensure high yield and purity of the final product. The process may include steps such as distillation and purification to remove any impurities .
Chemical Reactions Analysis
Types of Reactions: tert-Butyl 2-Butyl-2-methylpyrrolidine-1-acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: It can be reduced to form alcohols or amines.
Substitution: The ester group can be substituted with other functional groups under appropriate conditions
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and nucleophiles are employed for substitution reactions
Major Products Formed:
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, amines.
Substitution: Various substituted esters and amides
Scientific Research Applications
tert-Butyl 2-Butyl-2-methylpyrrolidine-1-acetate is used in several scientific research applications, including:
Chemistry: As a reagent in organic synthesis and as an intermediate in the preparation of other compounds.
Biology: In studies involving enzyme inhibition and protein-ligand interactions.
Industry: Used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of tert-Butyl 2-Butyl-2-methylpyrrolidine-1-acetate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways and cellular processes. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
- 1-tert-Butyl 2-methylpyrrolidine-1,2-dicarboxylate
- tert-Butyl 2-(methylcarbamoyl)pyrrolidine-1-carboxylate
- tert-Butyl 4-acetylpiperidine-1-carboxylate
Uniqueness: tert-Butyl 2-Butyl-2-methylpyrrolidine-1-acetate is unique due to its specific structural features and functional groups, which confer distinct chemical and physical properties. These properties make it suitable for specialized applications in various fields .
Properties
IUPAC Name |
tert-butyl 2-(2-butyl-2-methylpyrrolidin-1-yl)acetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H29NO2/c1-6-7-9-15(5)10-8-11-16(15)12-13(17)18-14(2,3)4/h6-12H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CRRAZWQMTUUHPR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1(CCCN1CC(=O)OC(C)(C)C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H29NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.40 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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